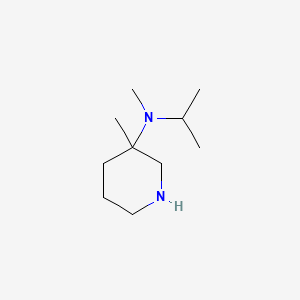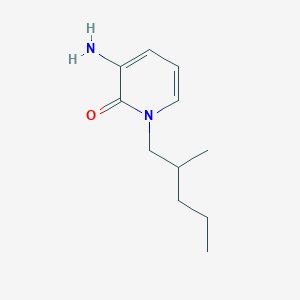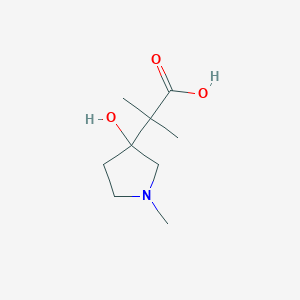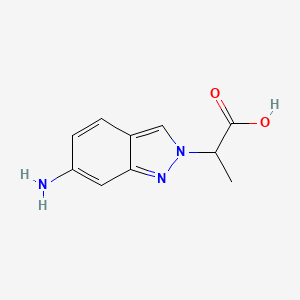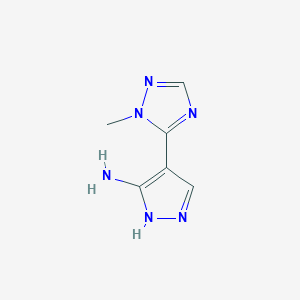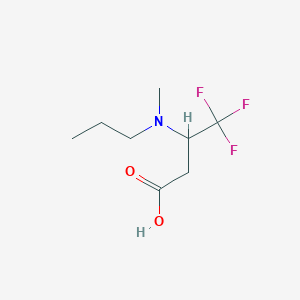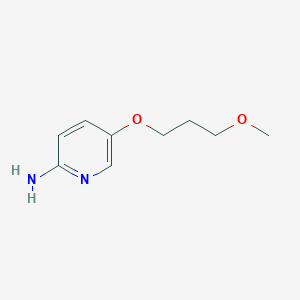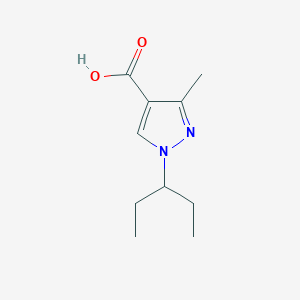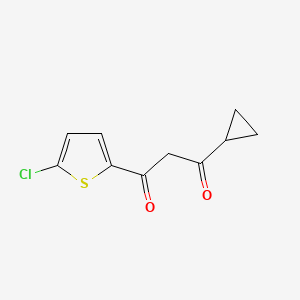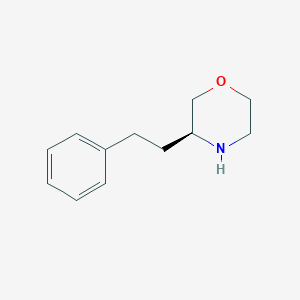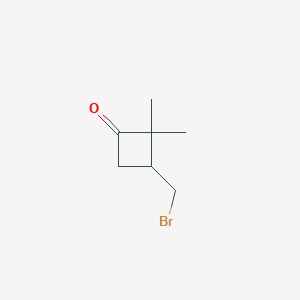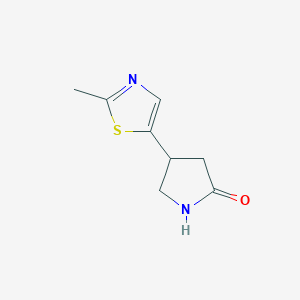
4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a thiazole ring and a pyrrolidinone ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Pyrrolidinones, on the other hand, are commonly used in medicinal chemistry due to their versatile biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential in drug development, particularly for its antitumor properties.
Industry: Used in the synthesis of dyes, fungicides, and biocides
Wirkmechanismus
The mechanism of action of 4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The pyrrolidinone ring can interact with proteins involved in inflammation, reducing inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities but may differ in their potency and selectivity.
Pyrrolidinone Derivatives: Compounds like piracetam and oxiracetam are known for their cognitive-enhancing properties but differ in their specific molecular targets and effects.
Uniqueness
4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one is unique due to its combined thiazole and pyrrolidinone rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C8H10N2OS |
|---|---|
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10N2OS/c1-5-9-4-7(12-5)6-2-8(11)10-3-6/h4,6H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
LUXYTGKCXSDGEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)C2CC(=O)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


